
11-Mercaptoundecanoic acid
Overview
Description
11-Mercaptoundecanoic acid is an organic compound with the molecular formula HS(CH₂)₁₀CO₂H. It is a thiol-containing fatty acid, characterized by a long alkane chain and a terminal carboxyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, particularly its ability to form self-assembled monolayers on metal surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Mercaptoundecanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis. The reaction typically proceeds as follows :
Reaction with Thiourea: 11-bromoundecanoic acid is reacted with thiourea in water under reflux conditions for about 3 hours.
Hydrolysis: The resulting intermediate is then treated with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
11-Mercaptoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Alcohols (R-CH₂OH)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
Nanoparticle Functionalization
Gold Nanoparticles
MUA is widely used for the functionalization of gold nanoparticles (AuNPs). Its thiol group forms strong bonds with gold surfaces, allowing for the creation of stable nanoparticle dispersions. This property is leveraged in various biomedical applications:
- Synthesis of Fluorescent Gold Nanoclusters : A one-pot method utilizing MUA has been developed to synthesize water-soluble fluorescent gold nanoclusters. These nanoclusters serve as probes for sensitive detection of heavy metals like chromium ions (Cr³⁺ and Cr⁶⁺) in aqueous solutions, demonstrating a limit of detection as low as 26 nM .
- Surface-Enhanced Raman Spectroscopy : MUA-modified AuNPs are used to enhance Raman signals, facilitating the detection of biomolecules at low concentrations. The high surface coverage achieved through self-assembled monolayers (SAMs) improves the sensitivity of these biosensors .
Biomedical Applications
Biosensors and Biochips
MUA's ability to form SAMs on various substrates makes it an excellent candidate for developing biosensors:
- Single Cell Biochips : MUA has been utilized to create biochips that can attach single cells, enabling the study of cellular behavior in real-time .
- DNA Immobilization : It is employed to prepare tetrafluorophenyl-activated ester SAMs for immobilizing amine-modified oligonucleotides and DNA, enhancing gene detection methods .
Corrosion Inhibition
MUA has shown promise as a passivation agent for silver nanowire (NW) networks. It binds effectively to silver surfaces, providing corrosion resistance. Research indicates that MUA can significantly enhance the longevity and stability of these electrodes in various environmental conditions .
Catalysis
MUA-functionalized nanoparticles are also explored in catalysis:
- Reduction Reactions : Studies have demonstrated that MUA-modified AuNPs can catalyze the reduction of 4-nitrophenol, showcasing their potential in environmental remediation applications .
Material Science
In material science, MUA is used to modify surfaces for various applications:
- Polymer Interfaces : MUA has been incorporated into redox-active polymer films, which are utilized in biofuel cells. These films enhance electron transfer processes and improve the efficiency of enzymatic reactions .
Data Summary Table
Case Studies
- Fluorescent Sensing : A study demonstrated that MUA-stabilized gold nanoclusters could detect chromium ions selectively, with a linear response range from 25 nM to 10 μM, highlighting its application in environmental monitoring .
- Corrosion Resistance : Research focused on the adsorption characteristics of MUA on silver surfaces revealed its effectiveness as a corrosion inhibitor, significantly improving the lifespan of silver electrodes under various conditions .
- Biosensor Development : The creation of a biochip platform utilizing MUA for single-cell attachment showcased its utility in biomedical research, allowing for detailed studies on cell behavior and interactions .
Mechanism of Action
The primary mechanism by which 11-mercaptoundecanoic acid exerts its effects is through the formation of self-assembled monolayers on metal surfaces. The thiol group binds strongly to metals like gold, creating a highly organized and stable monolayer. This monolayer can be further functionalized with various molecules, enabling a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Mercaptohexanoic acid
- 3-Mercaptopropionic acid
- 12-Mercaptododecanoic acid
- 16-Mercaptohexadecanoic acid
Uniqueness
Compared to these similar compounds, 11-mercaptoundecanoic acid has a longer alkane chain, which provides greater flexibility and stability in forming self-assembled monolayers. This makes it particularly useful in applications requiring robust and durable surface modifications .
Biological Activity
11-Mercaptoundecanoic acid (MUA) is a medium-chain fatty acid characterized by its thiol group, which imparts unique chemical properties that are exploited in various biological and material science applications. This article reviews the biological activity of MUA, focusing on its interactions in biological systems, its role in nanotechnology, and its potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 218.36 g/mol. The compound features a long hydrophobic tail and a polar carboxylic acid group, making it amphiphilic. Its thiol (-SH) group allows for strong binding to metal surfaces, particularly gold, facilitating the formation of self-assembled monolayers (SAMs) .
1. Self-Assembled Monolayers (SAMs)
MUA is widely used to create SAMs on gold surfaces, which are essential for various biosensing applications. These monolayers can be functionalized with biomolecules, allowing for specific interactions with target analytes. Studies have demonstrated that MUA-modified gold nanoparticles enhance the stability and functionality of biosensors by providing a controlled environment for biochemical reactions .
Table 1: Properties of MUA Self-Assembled Monolayers
Property | Description |
---|---|
Surface Coverage | High packing density due to thiol bonding |
Stability | Enhanced stability under physiological conditions |
Functionalization | Can be easily modified with proteins or nucleic acids |
2. Enzyme Interaction
MUA has been implicated in enzyme activity modulation. For instance, research has shown that MUA can influence the activity of glucose oxidase when immobilized on its surface, affecting the enzyme's kinetics and stability . This property is particularly useful in developing glucose sensors for diabetes management.
3. Nanoparticle Functionalization
MUA is utilized in the functionalization of gold nanoparticles (AuNPs), where it serves as a stabilizing agent. The surface charge of AuNPs capped with MUA can be manipulated by varying the density of MUA molecules, which affects their electrophoretic mobility and optical properties . This characteristic is crucial for applications in drug delivery systems and imaging.
Case Study 1: Glucose Oxidase Immobilization
In a study examining the immobilization of glucose oxidase on MUA-modified electrodes, researchers found that the enzyme retained significant activity compared to free enzyme solutions. The study highlighted that the orientation and density of MUA on the electrode surface played critical roles in enzyme accessibility and catalytic efficiency .
Case Study 2: Biosensing Applications
A recent investigation into MUA-capped AuNPs demonstrated their effectiveness as fluorescent biosensors for protein kinase A (PKA) activity detection. The study utilized Förster resonance energy transfer (FRET) principles to achieve high sensitivity in detecting PKA, showcasing MUA's role in enhancing biosensor performance through efficient energy transfer mechanisms .
Research Findings
Recent studies have focused on the electrochemical properties of MUA-modified surfaces. For example, a first-principles study indicated that the sulfur atom in MUA acts as an electrophile while oxygen atoms serve as nucleophiles during chemical reactions with metal substrates . This insight is vital for optimizing SAMs for specific applications in biosensing and catalysis.
Q & A
Basic Research Questions
Q. How is 11-MUA synthesized and purified for use in self-assembled monolayers (SAMs)?
- Methodology : 11-MUA is typically synthesized via thiol-ene click chemistry or alkylation of undecanoic acid derivatives. Purification involves column chromatography to remove disulfide byproducts, followed by recrystallization in ethanol. SAM formation requires gold substrate pretreatment (piranha solution cleaning) and immersion in 1 mM 11-MUA ethanolic solution for 12–24 hours. SAM quality is validated by contact angle measurements and cyclic voltammetry to confirm terminal carboxyl group availability .
Q. What characterization techniques are critical for assessing 11-MUA SAM quality?
- Key Techniques :
- Atomic Force Microscopy (AFM) : Visualizes SAM uniformity and detects defects (e.g., pinholes) .
- Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) : Monitors carboxyl group activation during EDC/NHS coupling .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies electron transfer resistance to evaluate SAM density .
Q. How does pH influence the stability of 11-MUA SAMs in aqueous environments?
- Methodological Insight : At pH > 5.5, the terminal carboxyl groups deprotonate, enhancing electrostatic repulsion and reducing SAM stability. Buffers near pH 4.5 (e.g., acetate) are optimal for maintaining SAM integrity during biomolecule immobilization. Stability is tested via prolonged EIS monitoring in varying pH conditions .
Advanced Research Questions
Q. How can 11-MUA SAMs be optimized for redox-mediated enzymatic biosensing?
- Experimental Design :
Redox Mediator Integration : Co-adsorb ferrocenylmethanol (FcMeOH) with 11-MUA to facilitate electron transfer through the SAM.
Enzyme Immobilization : Use EDC/NHS to covalently bind glucose oxidase (GOx) to carboxyl groups.
Kinetic Analysis : Employ digital simulation of cyclic voltammetry data to quantify electron transfer rates (kET) and confirm mediator permeation within the SAM .
Q. What strategies resolve contradictions in DNA immobilization efficiency on 11-MUA SAMs?
- Data Contradiction Analysis : Discrepancies arise from ionic strength variations (e.g., Mg<sup>2+</sup> vs. Na<sup>+</sup> bridging) or SAM packing density. Validate using:
- AFM Topography : Compare DNA coverage under low (10 mM) vs. high (100 mM) NaCl conditions .
- Fluorescence Labeling : Quantify immobilized DNA strands via Cy3-labeled probes .
Q. How does 11-MUA enhance nanoparticle stability in fluorescent biosensors?
- Mechanistic Insight : 11-MUA-functionalized gold nanoclusters (AuNCs) exhibit pH-sensitive fluorescence due to carboxyl group protonation. For Cu<sup>2+</sup> detection:
Synthesis : Hydrothermal reduction of HAuCl4 with 11-MUA as a dual reductant and stabilizer.
Selectivity Testing : Compare fluorescence quenching in the presence of Fe<sup>3+</sup>, Zn<sup>2+</sup>, and other metal ions .
Q. Methodological Challenges
Q. How to mitigate nonspecific protein adsorption on 11-MUA SAMs for low-fouling biosensors?
- Advanced Protocol :
- Backfilling : After biomolecule immobilization, backfill SAM defects with 1-mercapto-6-hexanol (MH) to block nonspecific binding.
- Quantification : Use quartz crystal microbalance (QCM) to measure adsorbed bovine serum albumin (BSA) as a fouling indicator .
Q. What causes variability in EDC/NHS activation efficiency on 11-MUA SAMs?
- Troubleshooting Guide :
- Buffer Composition : Use MES (pH 5.5) instead of PBS to avoid phosphate interference.
- Reagent Ratios : Optimize EDC:NHS molar ratio (1:2) and reaction time (30–60 min) via ATR-SEIRAS monitoring .
Q. Emerging Applications
Q. How can 11-MUA SAMs improve localized surface plasmon resonance (LSPR) biosensor sensitivity?
- Innovative Approach :
Nanostructure Functionalization : Immobilize anti-human albumin antibodies on 11-MUA-modified gold nanoparticles (AuNPs).
Signal Amplification : Use secondary antibody-conjugated AuNPs for sandwich assays.
Q. What role does 11-MUA play in nanophotonic immunoassays for cancer biomarkers?
- Case Study :
- Substrate Preparation : Form SAMs on AuNP-gold film gaps using 11-MUA to anchor anti-AFP antibodies.
- Raman Enhancement : Employ surface-enhanced Raman scattering (SERS) with 4-mercaptobenzoic acid tags for AFP detection at femtomolar levels .
Q. Data Management & Validation
Q. How to standardize experimental data for 11-MUA-based SAM research?
Properties
IUPAC Name |
11-sulfanylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLZNVIRIHJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337585 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71310-21-9 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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